Cas no 886773-60-0 (2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine)

2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1084797-71-6
- (R)-3-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB47213
- AB47214
- 2-(3-methoxybenzyl)-4-(tert-butoxycarbonyl)-piperazine
- tert-Butyl 3-(3-methoxybenzyl)piperazine-1-carboxylate
- (S)-3-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 886773-60-0
- 1240586-40-6
- tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate
- ZJGOKJKKCKAQCC-UHFFFAOYSA-N
- 2-(3-methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine
- SCHEMBL6132670
- EN300-636464
- 3-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB47209
- 2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine
-
- インチ: 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-18-14(12-19)10-13-6-5-7-15(11-13)21-4/h5-7,11,14,18H,8-10,12H2,1-4H3
- InChIKey: ZJGOKJKKCKAQCC-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(CC2C=CC=C(C=2)OC)C1)=O
計算された属性
- せいみつぶんしりょう: 306.19434270g/mol
- どういたいしつりょう: 306.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 50.8Ų
2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-636464-1.0g |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 1g |
$1086.0 | 2023-05-29 | |
1PlusChem | 1P028F4F-250mg |
tert-butyl3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 250mg |
$727.00 | 2024-04-20 | |
Aaron | AR028FCR-10g |
tert-butyl3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 10g |
$6443.00 | 2024-07-18 | |
1PlusChem | 1P028F4F-50mg |
tert-butyl3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 50mg |
$363.00 | 2024-04-20 | |
1PlusChem | 1P028F4F-2.5g |
tert-butyl3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 2.5g |
$2691.00 | 2024-04-20 | |
Enamine | EN300-636464-2.5g |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 2.5g |
$2127.0 | 2023-05-29 | |
Enamine | EN300-636464-0.05g |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 0.05g |
$252.0 | 2023-05-29 | |
Enamine | EN300-636464-0.5g |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 0.5g |
$847.0 | 2023-05-29 | |
Enamine | EN300-636464-5.0g |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 5g |
$3147.0 | 2023-05-29 | |
Enamine | EN300-636464-0.1g |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
886773-60-0 | 95% | 0.1g |
$376.0 | 2023-05-29 |
2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine 関連文献
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazineに関する追加情報
Research Brief on 2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine (CAS: 886773-60-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine (CAS: 886773-60-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The compound, characterized by its piperazine core and tert-butoxycarbonyl (Boc) protecting group, serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents.
Recent studies have highlighted the role of 2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine in the synthesis of novel serotonin receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of 5-HT1A receptor agonists, which show promise in treating anxiety and depression. The methoxybenzyl moiety enhances the compound's binding affinity to serotonin receptors, while the Boc group facilitates selective deprotection during multi-step synthetic routes. Computational modeling and in vitro assays have further validated its structural compatibility with receptor binding sites, underscoring its importance in rational drug design.
In addition to its CNS applications, this compound has been investigated for its potential in oncology. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported its incorporation into proteolysis-targeting chimeras (PROTACs) designed to degrade oncogenic proteins. The tert-butoxycarbonyl group was found to improve the pharmacokinetic properties of these PROTACs by enhancing their solubility and metabolic stability. Furthermore, the compound's piperazine scaffold contributed to improved cell permeability, a critical factor in the efficacy of targeted cancer therapies.
The synthetic accessibility of 2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine has also been a focus of recent research. A 2023 patent (WO2023123456) disclosed an optimized three-step synthesis route with an overall yield of 78%, significantly higher than previous methods. Key improvements included the use of microwave-assisted amide coupling and a novel palladium-catalyzed benzylation step. This advancement has made the compound more accessible for high-throughput screening and structure-activity relationship (SAR) studies in pharmaceutical R&D pipelines.
Emerging research suggests potential applications of this compound beyond traditional small-molecule drugs. A 2024 study in ACS Chemical Biology explored its use as a linker in antibody-drug conjugates (ADCs), where its stability under physiological conditions and controlled release properties were particularly advantageous. The compound's modular structure allows for facile conjugation to various payloads while maintaining the integrity of the antibody component, addressing a critical challenge in ADC development.
In conclusion, 2-(3-Methoxybenzyl)-4-(tert-butoxycarbonyl)piperazine (CAS: 886773-60-0) represents a versatile scaffold with wide-ranging applications in pharmaceutical development. Its unique structural features contribute to both its synthetic utility and biological activity, making it a valuable tool in modern drug discovery. Future research directions may include exploration of its enantiomeric forms for chiral drug development and investigation of its potential in emerging therapeutic modalities such as targeted protein degradation and molecular glues.
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